

"Methyl 2-(4-oxocyclohexyl)acetate" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(4-oxocyclohexyl)acetate**

Cat. No.: **B1320818**

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-(4-oxocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-oxocyclohexyl)acetate is a bifunctional organic molecule featuring a cyclohexanone ring and a methyl ester functionality. This unique combination of a reactive ketone and an ester group makes it a valuable intermediate and building block in organic synthesis. Its structural motif is found in various biologically active molecules and serves as a key component in the synthesis of pharmaceutical intermediates and other complex organic structures. This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-(4-oxocyclohexyl)acetate**, along with relevant (though generalized) experimental insights.

Physicochemical Properties

The physical and chemical properties of **Methyl 2-(4-oxocyclohexyl)acetate** are summarized in the tables below, providing a ready reference for laboratory use.

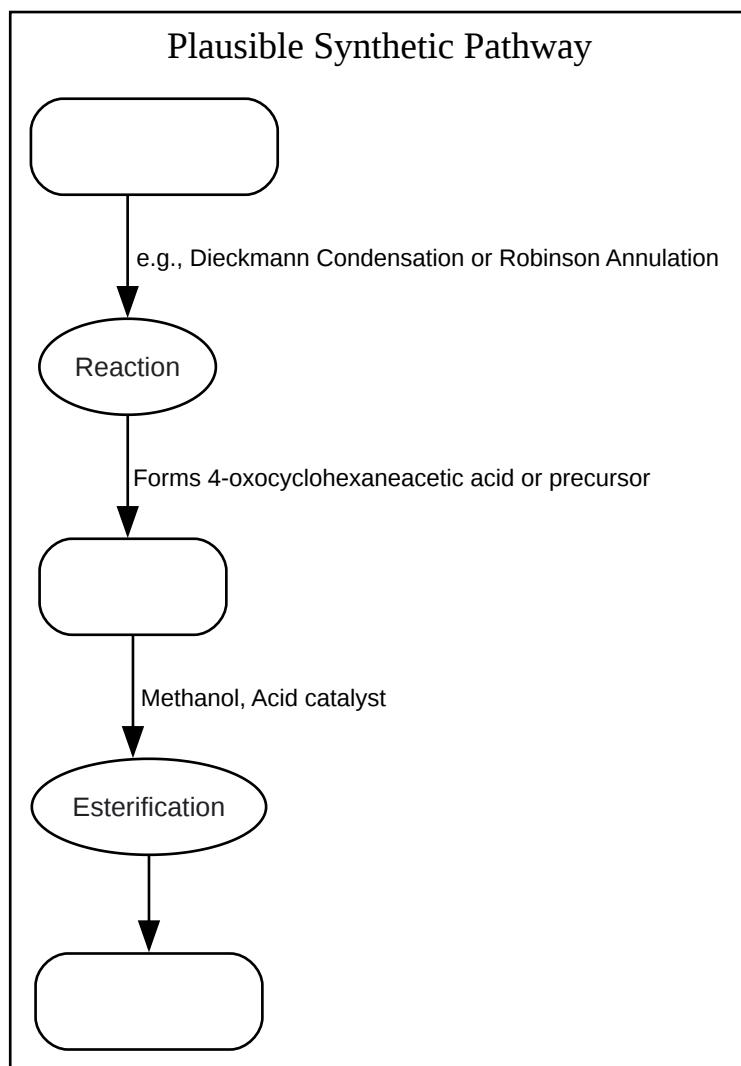
Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	66405-41-2	[1] [2]
Molecular Formula	C ₉ H ₁₄ O ₃	[1] [2]
Molecular Weight	170.21 g/mol	[1] [3]
Appearance	Colorless to pale yellow liquid (predicted)	[4]
Odor	Pleasant, fruity (predicted)	[4]
Density	1.06 - 1.1 g/cm ³	[2] [5]
Boiling Point	247.8 °C at 760 mmHg	[2] [5]
Flash Point	103.2 °C	[2] [5]
Refractive Index	1.454	[2]

Table 2: Computed Chemical Properties

Property	Value	Reference
XLogP3	0.5 - 1.3	[1] [2]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1] [2]
Rotatable Bond Count	3	[2]
Exact Mass	170.094294304 Da	[1] [2]
Topological Polar Surface Area	43.4 Å ²	[1] [2]
Heavy Atom Count	12	[2]
Complexity	176	[2]

Synthesis and Purification


While a specific, detailed experimental protocol for the synthesis of **Methyl 2-(4-oxocyclohexyl)acetate** is not readily available in published literature, its structure suggests several plausible synthetic routes based on established organic chemistry reactions.

General Synthetic Strategies

The synthesis of this keto-ester could potentially be achieved through several established methodologies in organic chemistry, including:

- Dieckmann Condensation: An intramolecular Claisen condensation of a pimelic acid diester, followed by hydrolysis, decarboxylation, and subsequent esterification of the resulting 4-oxocyclohexanecarboxylic acid could yield the target molecule.[6][7][8][9]
- Robinson Annulation: This powerful ring-forming reaction could be employed by reacting a suitable enolate with an α,β -unsaturated ketone to construct the cyclohexanone ring system with the required side chain for conversion to the methyl acetate moiety.[10][11][12][13][14]
- Catalytic Hydrogenation: The catalytic hydrogenation of methyl p-hydroxyphenylacetate over a suitable catalyst could potentially reduce the aromatic ring to a cyclohexanone. However, controlling the reduction to the ketone without further reduction to the alcohol would be a significant challenge.

The logical workflow for a plausible, though not experimentally verified, synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the potential synthesis of **Methyl 2-(4-oxocyclohexyl)acetate**.

Purification

Purification of **Methyl 2-(4-oxocyclohexyl)acetate** would typically involve standard laboratory techniques for non-volatile liquids.

Experimental Protocol: General Purification Strategy

- Extraction: Following a synthesis, the crude product would be worked up by extraction. This typically involves dissolving the reaction mixture in an organic solvent and washing with water and brine to remove inorganic impurities and water-soluble byproducts.
- Drying: The organic layer containing the product is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
- Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
- Distillation: Given its relatively high boiling point, vacuum distillation would be the preferred method for purification.[\[15\]](#)[\[16\]](#)[\[17\]](#) Distilling under reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition.
- Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel would be an effective purification method.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would likely be employed to elute the compound from the column.

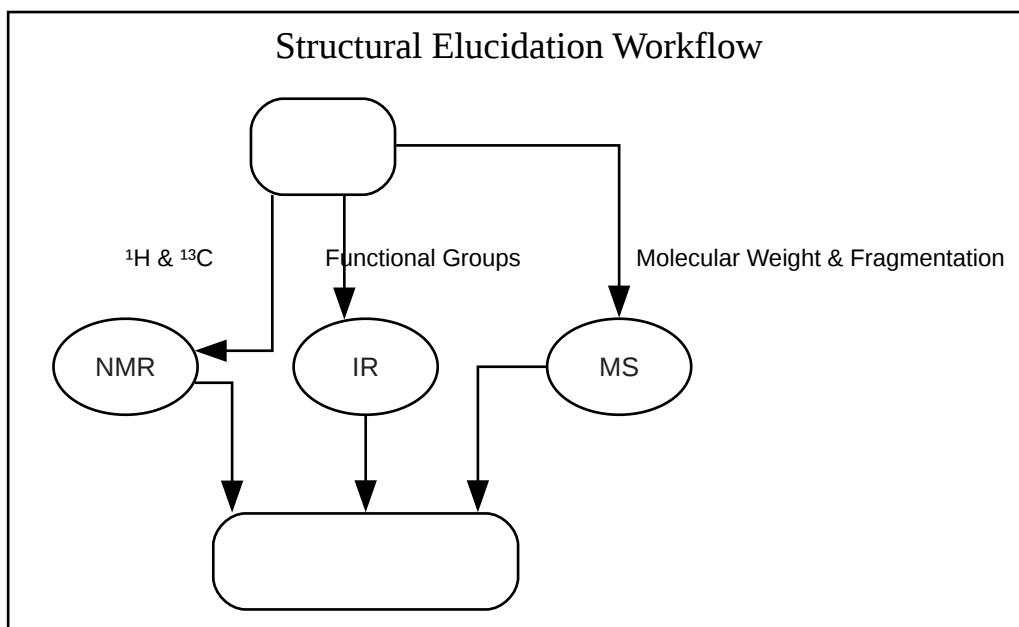
Spectral Data

Spectroscopic data is essential for the structural confirmation of **Methyl 2-(4-oxocyclohexyl)acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a published spectrum is not readily available, the expected ^1H and ^{13}C NMR chemical shifts can be predicted based on the structure.

- ^1H NMR: One would expect to see signals for the methoxy group protons (a singlet around 3.7 ppm), the protons of the methylene group adjacent to the ester (a doublet), the methine proton on the cyclohexane ring, and a complex multiplet for the remaining cyclohexyl protons.
- ^{13}C NMR: The spectrum should show distinct peaks for the carbonyl carbon of the ketone (around 210 ppm), the carbonyl carbon of the ester (around 170 ppm), the methoxy carbon (around 50 ppm), and several peaks in the aliphatic region for the carbons of the cyclohexane ring and the methylene group.


Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the two carbonyl groups.

- C=O stretch (ketone): A strong, sharp peak is expected around 1715 cm^{-1} .
- C=O stretch (ester): Another strong, sharp peak should appear at a slightly higher wavenumber, typically around 1740 cm^{-1} .
- C-O stretch (ester): A peak in the region of $1250\text{-}1000\text{ cm}^{-1}$ is also characteristic of the ester group.[3]
- C-H stretch (alkane): Absorptions just below 3000 cm^{-1} will be present due to the C-H bonds of the cyclohexane and methyl groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M^+) at $m/z = 170$. The fragmentation pattern is expected to be complex, with characteristic losses related to the ester and cyclohexanone moieties.[1] Common fragmentation pathways for cyclohexanones include α -cleavage and McLafferty rearrangements, which would lead to characteristic fragment ions.[5][23]

[Click to download full resolution via product page](#)

Caption: A typical workflow for the structural analysis of **Methyl 2-(4-oxocyclohexyl)acetate**.

Reactivity and Potential Applications

The chemical reactivity of **Methyl 2-(4-oxocyclohexyl)acetate** is dictated by its ketone and ester functional groups.

- **Ketone Reactivity:** The ketone carbonyl is susceptible to nucleophilic attack. It can undergo reactions such as reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing functional groups, and Wittig reactions to form alkenes.
- **Ester Reactivity:** The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-oxocyclohexaneacetic acid.[15][24] It can also undergo transesterification in the presence of other alcohols and an appropriate catalyst.

Applications in Drug Development and Research

The cyclohexanone scaffold is a common feature in many biologically active compounds.[4][25][26] As such, **Methyl 2-(4-oxocyclohexyl)acetate** serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester side

chain provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. Its derivatives have been investigated for a range of biological activities, although specific data for the parent compound is limited in the public domain.

Safety Information

Methyl 2-(4-oxocyclohexyl)acetate should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[1\]](#)

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. Methyl 2-(4-oxocyclohexyl)acetate | C9H14O3 | CID 21249113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Chapter 21 notes [web.pdx.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Robinson annulation - Wikipedia [en.wikipedia.org]
- 12. ir.uitm.edu.my [ir.uitm.edu.my]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. aidic.it [aidic.it]
- 16. US2454447A - Dehydration of methyl ethyl ketone by azeotropic distillation under superatmospheric pressure - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. columbia.edu [columbia.edu]
- 19. rnlkwc.ac.in [rnlkwc.ac.in]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 23. GCMS Section 6.11.2 [people.whitman.edu]
- 24. mdpi.com [mdpi.com]
- 25. Biological evaluation of synthetic α,β -unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid- β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Methyl 2-(4-oxocyclohexyl)acetate" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1320818#methyl-2-4-oxocyclohexyl-acetate-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com